![molecular formula C16H14N2OS B5816346 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5816346.png)
4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields including medicine, agriculture, and material science. This compound is a thiazole derivative that contains a phenol group and a benzylamino group, which makes it a versatile molecule with unique properties.
作用機序
The mechanism of action of 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol varies depending on its application. In medicine, this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In agriculture, this compound inhibits the growth of fungi and insects by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects
Studies have shown that 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol has minimal toxicity in vitro and in vivo, indicating its potential as a safe and effective therapeutic agent. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic properties.
実験室実験の利点と制限
One advantage of using 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol in lab experiments is its versatility, as it can be used in various applications including medicine, agriculture, and material science. However, one limitation is the lack of extensive studies on its long-term effects and potential side effects, which may limit its clinical applications.
将来の方向性
1. Investigating the potential of 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease.
2. Developing more efficient and cost-effective synthesis methods for this compound.
3. Exploring the potential of this compound as a biosensor for detecting various biomolecules.
4. Investigating the potential of this compound as a building block for the synthesis of novel materials with unique properties.
5. Investigating the potential of this compound as a biopesticide for controlling agricultural pests.
6. Investigating the potential of this compound as a fluorescent probe for imaging biological systems.
合成法
The synthesis of 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol can be achieved through various methods, including the reaction of 4-chloro-2-aminophenol with benzylamine and thioamide, or the reaction of 4-hydroxy-2-aminophenol with benzyl isothiocyanate. The yield of the synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学的研究の応用
4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been investigated for its anti-inflammatory and antimicrobial properties.
In agriculture, 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol has been studied for its potential use as a fungicide and insecticide. Studies have shown that this compound can effectively inhibit the growth of various fungi and insects, making it a promising alternative to traditional pesticides.
In material science, 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol has been investigated for its potential use as a fluorescent probe and as a building block for the synthesis of novel materials.
特性
IUPAC Name |
4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-14-8-6-13(7-9-14)15-11-20-16(18-15)17-10-12-4-2-1-3-5-12/h1-9,11,19H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNSZSSBPPLPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

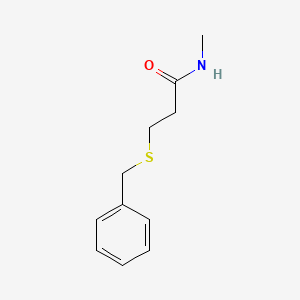
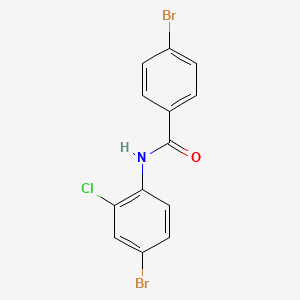
![ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methylglycinate](/img/structure/B5816286.png)
![2-[2-(benzyloxy)phenyl]-N-[(3R*,4R*)-4-hydroxypyrrolidin-3-yl]acetamide](/img/structure/B5816294.png)
![3-benzyl-4,7-dimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5816299.png)


![2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5816323.png)
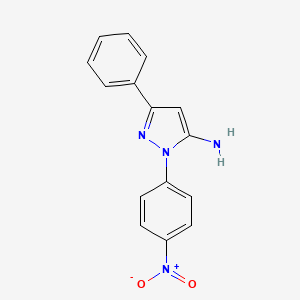

![1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5816351.png)
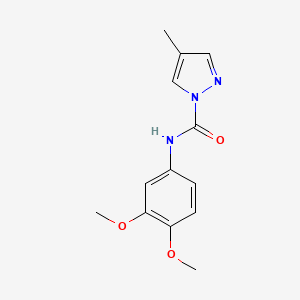
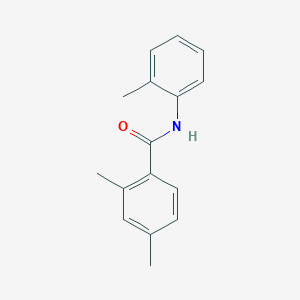
![4-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5816372.png)